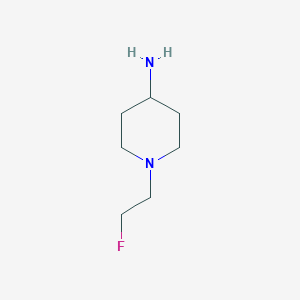

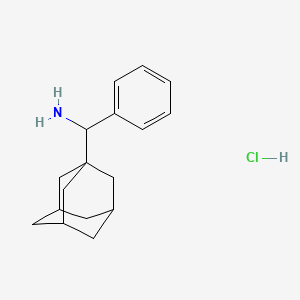

1-(2-Fluoroethyl)piperidin-4-amine

Overview

Description

1-(2-Fluoroethyl)piperidin-4-amine, also known as 4-Fluoroethylpiperidine (4-FE), is a heterocyclic amine that has been used in the synthesis of various compounds. It is a versatile building block for the preparation of compounds with diverse biological activities, including analgesic, anticonvulsant, and anti-inflammatory activities. 4-FE has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s diseases.

Scientific Research Applications

Conformational Analysis and Crystal Structure

- The compound has been studied for its conformational analysis and crystal structure, providing insights into its physical and chemical properties. For instance, researchers investigated the conformation of the piperidin ring and its thermal stability, which are essential for understanding the compound's behavior in various conditions (Ribet et al., 2005).

Reaction with Primary and Secondary Amines

- Studies have explored the reaction of primary and secondary amines with related compounds, shedding light on the chemical reactivity and potential applications of 1-(2-Fluoroethyl)piperidin-4-amine in synthetic chemistry (Leffek & Maciejewska, 1986).

Synthesis of Piperidin-4-ones

- Research into the synthesis of piperidin-4-ones using secondary amines, including compounds similar to this compound, reveals its potential utility in creating valuable synthetic intermediates (Cui, Peng, & Zhang, 2009).

Biological Evaluation for Receptor Binding

- Studies involving derivatives of piperidin-4-amine have assessed their binding to muscarinic acetylcholine receptors, indicating potential applications in developing ligands for biological receptors (Skaddan et al., 2000).

Enantioselective Cycloaddition Reactions

- Research on enantioselective cycloaddition reactions involving similar compounds to this compound highlights its potential role in producing specific enantiomers of target molecules, crucial in pharmaceutical synthesis (Liu et al., 2013).

Solvent Effects on Nucleophilic Substitution Reactions

- Studies have examined the influence of different solvents on the nucleophilic substitution reactions involving compounds structurally related to this compound. This research is vital for optimizing reaction conditions in synthetic chemistry (Mancini et al., 1999; Nudelman et al., 1986).

Pharmacokinetics in Novel Inhibitors

- Research on the pharmacokinetics of novel inhibitors, including compounds similar to this compound, provides valuable insights into how such compounds are metabolized and cleared in biological systems, which is crucial for drug development (Teffera et al., 2013).

Aromatic Substitution by Piperidine

- Investigations into aromatic substitution reactions using piperidine derivatives enhance our understanding of reaction mechanisms and kinetics, which is essential for designing efficient synthetic pathways (Pietra, Vitali, & Frediani, 1968).

Spiro-Compound Synthesis

- The synthesis of spiro-compounds using derivatives of piperidine, including structures akin to this compound, shows the compound's potential in creating complex molecular architectures, useful in medicinal chemistry and material science (Xie et al., 2004).

Mechanisms of Michael Addition Polymerizations

- Understanding the mechanisms of Michael addition polymerizations involving trifunctional amines, similar to this compound, is critical for developing new polymeric materials (Wu et al., 2004).

Synthesis of Anti-Tubercular Agents

- The compound has been included in studies for synthesizing new anti-tubercular agents, demonstrating its relevance in drug discovery and development (Odingo et al., 2014).

Reaction with CO2 in Piperidine Derivatives

- Research on the reaction of CO2 with piperidine derivatives, including compounds structurally similar to this compound, offers insights into potential applications in carbon capture and environmental chemistry (Robinson, McCluskey, & Attalla, 2011).

Fluorescence Properties of Enaminenaphthalimides

- Studies on the fluorescence properties of enaminenaphthalimides, where derivatives of piperidine are used, show potential applications in developing fluorescent materials and probes (McAdam et al., 2004).

Mechanism of Action

Target of Action

The primary targets of 1-(2-Fluoroethyl)piperidin-4-amine are currently unknown. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

As a piperidine derivative, it may interact with its targets through a variety of mechanisms, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific interactions and resulting changes depend on the nature of the target.

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple pathways

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) ranges from 0.0 (iLOGP) to 2.02 (WLOGP), indicating variable lipid solubility . These properties may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities associated with piperidine derivatives , the compound may have diverse effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and interaction with its targets. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .

Properties

IUPAC Name |

1-(2-fluoroethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIINOCJZDVAKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(E)-2-cyano-3-oxo-3-phenylprop-1-enyl]phenyl]acetamide](/img/structure/B2383149.png)

![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-fluorophenyl)methoxy]amine](/img/structure/B2383151.png)

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2383153.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2383154.png)

![2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol](/img/structure/B2383155.png)

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)

![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)

![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)